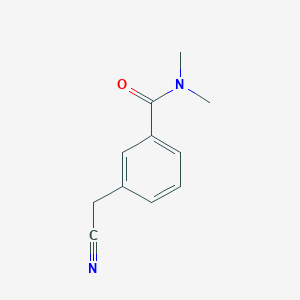![molecular formula C10H10F3N B6603546 2-[1-(trifluoromethyl)cyclobutyl]pyridine CAS No. 2866322-22-5](/img/structure/B6603546.png)
2-[1-(trifluoromethyl)cyclobutyl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-(Trifluoromethyl)cyclobutyl]pyridine (TFMCBP) is a cyclic organic compound that has been studied for its potential applications in a variety of scientific fields. TFMCBP has several unique properties that make it an attractive compound for research and development in chemical synthesis and in the laboratory.
作用機序
2-[1-(trifluoromethyl)cyclobutyl]pyridine has several unique properties that make it an attractive compound for research and development. It has a low melting point, which makes it suitable for use in chemical synthesis and in the laboratory. It also has a high solubility in organic solvents and is relatively stable in aqueous solutions. Additionally, it has a high boiling point, which makes it suitable for use in high-temperature reactions.
Biochemical and Physiological Effects
2-[1-(trifluoromethyl)cyclobutyl]pyridine has been studied for its potential effects on biochemical and physiological processes. It has been shown to act as an antioxidant, scavenging reactive oxygen species and preventing oxidative damage to cells. It has also been shown to inhibit the production of pro-inflammatory cytokines, suggesting that it may have anti-inflammatory effects. Additionally, it has been shown to modulate the activity of enzymes involved in the metabolism of fatty acids and carbohydrates, suggesting that it may have potential applications in the treatment of metabolic disorders.
実験室実験の利点と制限
The use of 2-[1-(trifluoromethyl)cyclobutyl]pyridine in laboratory experiments has several advantages. It is relatively stable and can be stored for long periods of time without degradation. Additionally, it is relatively inexpensive and can be synthesized in large quantities. However, there are some limitations to its use in laboratory experiments. It is not soluble in water, which limits its use in aqueous solutions. Additionally, it has a low vapor pressure, which makes it difficult to use in gas-phase reactions.
将来の方向性
There are a number of potential future directions for the use of 2-[1-(trifluoromethyl)cyclobutyl]pyridine in scientific research. It could be used as a building block for the synthesis of more complex compounds, such as polymers and drugs. Additionally, it could be used as a reagent in organic synthesis, as a catalyst in the production of polymers, and as a ligand in coordination chemistry. Furthermore, it could be studied for its potential applications in nanotechnology, as a coating for medical implants, and as a drug delivery system. Finally, it could be studied for its potential effects on biochemical and physiological processes, such as its antioxidant, anti-inflammatory, and metabolic-modulating effects.
合成法
2-[1-(trifluoromethyl)cyclobutyl]pyridine can be synthesized from the reaction of trifluoromethylcyclobutene and pyridine. The reaction of trifluoromethylcyclobutene and pyridine results in the formation of a cyclic compound with a five-membered ring. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a catalyst, such as a palladium complex. The reaction is typically carried out at room temperature and is complete within several hours.
科学的研究の応用
2-[1-(trifluoromethyl)cyclobutyl]pyridine has a wide range of applications in scientific research. It has been used as a building block for the synthesis of a variety of biologically active compounds, such as pharmaceuticals, agrochemicals, and materials. It has also been used as a reagent in organic synthesis, as a catalyst in the production of polymers, and as a ligand in coordination chemistry. Furthermore, it has been studied for its potential applications in nanotechnology, as a coating for medical implants, and as a drug delivery system.
特性
IUPAC Name |
2-[1-(trifluoromethyl)cyclobutyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N/c11-10(12,13)9(5-3-6-9)8-4-1-2-7-14-8/h1-2,4,7H,3,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZIZPHZWMKPUDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=CC=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(Trifluoromethyl)cyclobutyl]pyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl N-[(2R)-3-cyano-2-hydroxypropyl]carbamate](/img/structure/B6603476.png)

![2-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]acetamide hydrochloride](/img/structure/B6603484.png)
![benzyl 4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate](/img/structure/B6603490.png)



![N-(2,4-dimethoxyphenyl)-6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-amine](/img/structure/B6603518.png)



![rac-2-[(1R,2R)-2-aminocyclopentyl]acetic acid hydrochloride](/img/structure/B6603566.png)
